molecular formula C4H10ClO3P B14374292 Ethyl methyl (chloromethyl)phosphonate CAS No. 89982-12-7

Ethyl methyl (chloromethyl)phosphonate

Cat. No.: B14374292
CAS No.: 89982-12-7
M. Wt: 172.55 g/mol
InChI Key: NQPPGUIMPMQWRH-UHFFFAOYSA-N
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Description

Ethyl methyl (chloromethyl)phosphonate is an organophosphorus compound with the molecular formula C4H10ClO3P It is a derivative of phosphonic acid and contains both ethyl and methyl groups attached to the phosphorus atom, along with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl methyl (chloromethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of ethyl methyl phosphite with chloromethyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chloromethyl group replaces a hydrogen atom on the phosphorus atom.

Another method involves the use of the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For example, trimethylphosphite can react with chloromethyl chloride to form the desired phosphonate ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl (chloromethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted phosphonates with various functional groups.

    Oxidation: Phosphonic acid derivatives.

    Hydrolysis: Phosphonic acids and alcohols.

Scientific Research Applications

Ethyl methyl (chloromethyl)phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and as a tool for studying biochemical pathways involving phosphorus-containing compounds.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active phosphonic acid derivatives in vivo.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl methyl (chloromethyl)phosphonate involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules. This can result in the inhibition of enzyme activity or the modification of protein function. The phosphonate moiety can also interact with metal ions and participate in coordination chemistry .

Comparison with Similar Compounds

Ethyl methyl (chloromethyl)phosphonate can be compared with other similar compounds such as:

Properties

CAS No.

89982-12-7

Molecular Formula

C4H10ClO3P

Molecular Weight

172.55 g/mol

IUPAC Name

1-[chloromethyl(methoxy)phosphoryl]oxyethane

InChI

InChI=1S/C4H10ClO3P/c1-3-8-9(6,4-5)7-2/h3-4H2,1-2H3

InChI Key

NQPPGUIMPMQWRH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCl)OC

Origin of Product

United States

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